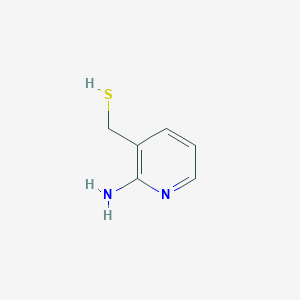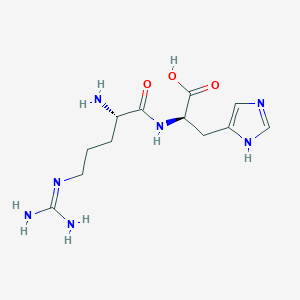
N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of S-butyl-L-homocysteine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes . This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine typically involves the protection of the amino group of S-butyl-L-homocysteine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and minimal side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may employ continuous flow microreactor systems to enhance efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions and can significantly reduce production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: Nucleophilic substitution reactions where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Oxalyl chloride in methanol for mild deprotection.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected form allows for selective reactions at other functional groups without interference from the amino group .
Biology and Medicine: In biological research, this compound is used to study the role of homocysteine derivatives in metabolic pathways and their potential therapeutic applications . It is also investigated for its role in enzyme inhibition and protein modification .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and other bioactive compounds .
Wirkmechanismus
The mechanism of action of N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amino group can engage in various biochemical interactions, including enzyme binding and catalysis . The molecular targets and pathways involved depend on the specific application and the nature of the substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
N-(tert-Butoxycarbonyl)-L-homocysteine: Similar structure but without the S-butyl group.
N-(tert-Butoxycarbonyl)-S-methyl-L-homocysteine: Similar structure with a methyl group instead of a butyl group.
N-(tert-Butoxycarbonyl)-S-ethyl-L-homocysteine: Similar structure with an ethyl group instead of a butyl group.
Uniqueness: N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine is unique due to the presence of the S-butyl group, which can influence its reactivity and interactions with other molecules. This structural variation allows for the exploration of different chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C13H25NO4S |
|---|---|
Molekulargewicht |
291.41 g/mol |
IUPAC-Name |
(2S)-4-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C13H25NO4S/c1-5-6-8-19-9-7-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
LXZZDLUCLKSJJD-JTQLQIEISA-N |
Isomerische SMILES |
CCCCSCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCCCSCCC(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Pentylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13108381.png)







![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)


![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)
![(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone](/img/structure/B13108466.png)
